Buta-1,3-diene-1,1-diol

Description

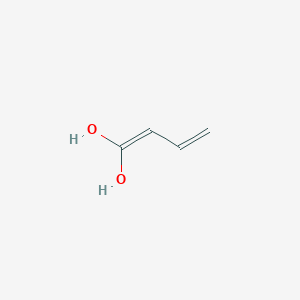

Structure

2D Structure

3D Structure

Properties

CAS No. |

50974-72-6 |

|---|---|

Molecular Formula |

C4H6O2 |

Molecular Weight |

86.09 g/mol |

IUPAC Name |

buta-1,3-diene-1,1-diol |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3,5-6H,1H2 |

InChI Key |

DMRQNVSXQIVTKL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=C(O)O |

Origin of Product |

United States |

Theoretical and Computational Investigations of Buta 1,3 Diene 1,1 Diol

Quantum Chemical Characterization of Electronic Structure

The electronic properties of buta-1,3-diene-1,1-diol are fundamentally governed by the interplay between the conjugated π-system of the diene backbone and the influence of the two hydroxyl groups attached to the first carbon atom.

Elucidation of Molecular Orbitals and Electron Delocalization within the Dienol System

The π molecular orbitals of this compound arise from the linear combination of the four p-orbitals on the sp²-hybridized carbon atoms of the butadiene chain. This combination results in four π molecular orbitals, two bonding (ψ₁ and ψ₂) and two anti-bonding (ψ₃* and ψ₄*). masterorganicchemistry.comyoutube.comyoutube.com The four electrons from the π-system of the diene occupy the two bonding molecular orbitals in the ground state. masterorganicchemistry.com

The presence of the two hydroxyl groups at the C-1 position introduces lone pairs of electrons on the oxygen atoms, which can also participate in conjugation. One of the oxygen lone pairs can align with the p-orbitals of the diene system, effectively extending the conjugation. This participation of the oxygen lone pair introduces additional electron density into the π-system, influencing the energy levels and electron distribution of the molecular orbitals. This extended delocalization can be visualized through resonance structures, which show the movement of electrons from the oxygen atom into the diene framework.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. In a simple diene system, the HOMO is ψ₂ and the LUMO is ψ₃*. masterorganicchemistry.com The introduction of the electron-donating hydroxyl groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Table 1: Theoretical Molecular Orbital Energy Levels of this compound (Illustrative)

| Molecular Orbital | Energy Level (Arbitrary Units) | Occupancy | Description |

| ψ₄* (LUMO+1) | High | 0 | Anti-bonding |

| ψ₃* (LUMO) | Intermediate | 0 | Anti-bonding |

| ψ₂ (HOMO) | Low | 2 | Bonding |

| ψ₁ | Very Low | 2 | Bonding |

Note: This table is illustrative and actual energy levels would require specific quantum chemical calculations.

Bonding Interactions and Conjugation Effects within the this compound Framework

The conjugation in this compound leads to characteristic changes in bond lengths compared to non-conjugated systems. The C=C double bonds are expected to be slightly longer than isolated double bonds, while the central C-C single bond will be shorter than a typical alkane single bond. youtube.com This is a direct consequence of electron delocalization, which imparts partial double bond character to the formal single bond and partial single bond character to the formal double bonds.

The planarity of the carbon backbone is essential for effective p-orbital overlap and, consequently, for maximizing conjugation. stackexchange.com Any significant deviation from planarity would disrupt this overlap and reduce the stabilizing effect of electron delocalization. The oxygen atoms of the hydroxyl groups are also likely to lie in or close to the plane of the carbon skeleton to facilitate the participation of their lone pairs in the π-system.

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of the this compound molecule allows for different spatial arrangements of its atoms, known as conformations. These conformations can be explored by examining the potential energy surface, which maps the energy of the molecule as a function of its geometry.

Rotational Isomerism of this compound (e.g., s-cis/s-trans)

Rotation around the central C2-C3 single bond gives rise to two primary planar conformers for the diene backbone: the s-trans and s-cis conformations. youtube.commasterorganicchemistry.com In the s-trans conformation, the two double bonds are on opposite sides of the single bond, resulting in a more extended structure. In the s-cis conformation, the double bonds are on the same side of the single bond.

For the parent buta-1,3-diene, the s-trans conformer is significantly more stable than the s-cis conformer due to reduced steric hindrance. stackexchange.comaklectures.com This preference is expected to be maintained in this compound. The energy barrier for rotation between these conformers is relatively low, allowing for their interconversion at room temperature. stackexchange.com A transition state with a dihedral angle of approximately 90° lies on the potential energy surface between the s-cis and s-trans minima. researchgate.net

Table 2: Theoretical Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |

| s-trans | 180° | 0 (most stable) |

| s-cis | 0° | ~10-15 |

| gauche | ~60° | Intermediate |

Note: These values are estimations based on the parent buta-1,3-diene and are subject to change based on the specific interactions of the hydroxyl groups.

Tautomerism and Isomerization Pathways of this compound

This compound is the enol form of a carbonyl compound and is expected to exist in equilibrium with its keto tautomer. This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.com

The keto tautomer of this compound would be but-3-enal-1-ol. However, given the presence of two hydroxyl groups on the same carbon, the more stable tautomeric form is likely to be 4-hydroxybut-3-en-2-one, which would be formed through a similar tautomerization process involving the other hydroxyl group.

The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the relative stability of the tautomers. walisongo.ac.id In many simple aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium. However, the enol form can be significantly stabilized by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.combohrium.comstackexchange.com In the case of this compound, the conjugation of the enol double bond with the existing double bond of the diene system provides a significant stabilizing factor for the enol form.

The interconversion between the keto and enol forms can be catalyzed by either acid or base. youtube.com The acid-catalyzed mechanism involves protonation of the carbonyl oxygen (in the keto form) or the double bond (in the enol form), while the base-catalyzed mechanism involves deprotonation of the α-carbon (in the keto form) or the hydroxyl group (in the enol form).

Isomerization pathways for this compound also include the potential for cis-trans isomerization around the C3-C4 double bond, leading to (E) and (Z) isomers, further expanding the landscape of possible structures for this molecule.

Enol-Keto Tautomeric Equilibria in α,β-Unsaturated Geminal Diols

Geminal diols, compounds with two hydroxyl groups attached to the same carbon atom, typically exist in a reversible equilibrium with their corresponding carbonyl compounds. This equilibrium is a form of tautomerism. For this compound, this equilibrium is with its keto-enol tautomer, crotonaldehyde (B89634). The general equilibrium can be depicted as:

CH₃CH=CHCH(OH)₂ ⇌ CH₃CH=CHCHO + H₂O (this compound) ⇌ (Crotonaldehyde)

The position of this equilibrium is dictated by the relative thermodynamic stabilities of the geminal diol and the carbonyl compound. In the vast majority of cases for simple aldehydes and ketones, the equilibrium lies heavily in favor of the carbonyl form. This preference is attributed to the greater stability of the carbon-oxygen double bond (C=O) compared to two single carbon-oxygen bonds (C-O).

Prediction of Thermodynamically More Stable Tautomeric Forms (e.g., unsaturated aldehydes or ketones)

Computational chemistry methods, particularly density functional theory (DFT), are instrumental in predicting the relative stabilities of tautomers. By calculating the electronic energies of both this compound and crotonaldehyde, the thermodynamic preference can be quantified.

Theoretical calculations consistently show that α,β-unsaturated aldehydes and ketones are significantly more stable than their corresponding geminal diol hydrates. The primary factors contributing to the greater stability of crotonaldehyde over this compound are:

Bond Energies: The formation of a C=O double bond is energetically more favorable than the formation of two C-O single bonds and the cleavage of a water molecule's O-H bond and addition to the carbonyl.

Conjugation: The π-system of the C=C double bond in crotonaldehyde is in conjugation with the π-system of the C=O double bond. This extended conjugation delocalizes electron density, leading to a substantial increase in thermodynamic stability. This compound lacks this extensive electronic delocalization.

While specific, peer-reviewed computational data for this compound is scarce, data for analogous systems consistently demonstrates the energetic preference for the unsaturated carbonyl compound. The energy difference is typically in the range of several kcal/mol, indicating a very small equilibrium population of the geminal diol.

Table 1: Illustrative Comparison of Tautomer Stability (Note: The following data is illustrative for a generic α,β-unsaturated aldehyde system and does not represent experimentally verified values for this compound.)

| Tautomer | Relative Stability (kcal/mol) | Key Stabilizing Features |

| α,β-Unsaturated Aldehyde | 0 (Reference) | C=O bond, π-conjugation |

| α,β-Unsaturated Geminal Diol | +5 to +15 | Potential for intramolecular H-bonding (often weak) |

Solvation Effects on Tautomeric Preferences and Kinetic Barriers

The solvent environment can play a crucial role in altering the position of the tautomeric equilibrium and the kinetic barriers for interconversion. Solvation effects are typically modeled computationally using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

For the this compound and crotonaldehyde equilibrium, the following effects are anticipated:

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding like water, can stabilize both the geminal diol and the aldehyde. Water can act as a hydrogen bond donor to the carbonyl oxygen of crotonaldehyde and as both a donor and acceptor to the hydroxyl groups of this compound. While polar solvents can slightly increase the population of the geminal diol compared to the gas phase, the inherent stability of the conjugated carbonyl system means the aldehyde form still predominates.

Kinetic Barriers: The interconversion between the two tautomers is often catalyzed by acid or base. In aqueous solution, water molecules can facilitate the proton transfer required for the hydration and dehydration reactions. Computational studies on similar systems show that the presence of explicit water molecules in the transition state structure can significantly lower the activation energy barrier for the tautomerization process compared to the uncatalyzed gas-phase reaction.

Computational Thermochemistry and Assessment of Relative Stability

Computational thermochemistry allows for the determination of key thermodynamic quantities that govern the stability and reactivity of molecules.

Calculation of Standard Enthalpies of Formation and Gibbs Free Energies

High-level ab initio and DFT methods can be used to calculate the standard enthalpies of formation (ΔHf°) and Gibbs free energies of formation (ΔGf°) for molecules. These calculations involve optimizing the molecular geometry, calculating vibrational frequencies to determine zero-point vibrational energy and thermal corrections, and calculating the electronic energy.

Table 2: Estimated Thermodynamic Parameters for the Hydration of Crotonaldehyde (Note: These are estimated values for illustrative purposes, based on trends for similar α,β-unsaturated aldehydes.)

| Thermodynamic Parameter | Estimated Value | Implication |

| ΔH°rxn | Positive | Reaction is endothermic |

| ΔS°rxn | Negative | Decrease in entropy (two molecules to one) |

| ΔG°rxn | Positive | Reaction is non-spontaneous |

Energy Landscape of Intramolecular Rearrangements

Beyond the primary tautomerization with crotonaldehyde, this compound could theoretically undergo other intramolecular rearrangements. Computational methods can map out the potential energy surface to identify transition states and intermediates for such processes.

One possible rearrangement could be a 1,3-hydride shift, though such reactions typically have very high activation barriers. Another possibility is intramolecular hydrogen transfer between the two hydroxyl groups. However, the most significant and lowest-energy process on the potential energy surface for this compound is the dehydration to form crotonaldehyde. The energy barrier for this dehydration is expected to be relatively low, especially when catalyzed by water or other proton donors/acceptors, which accounts for the transient nature of the geminal diol. Computational studies on vinyl alcohol, a simpler enol, have shown that water-catalyzed tautomerization to acetaldehyde (B116499) has a significantly lower barrier than the uncatalyzed reaction, a principle that extends to more complex systems like this compound.

Synthetic Strategies and Precursor Chemistry Relevant to Buta 1,3 Diene 1,1 Diol

Hypothetical Direct Synthesis Approaches for Analogous Highly Substituted Dienols

Direct synthesis of a molecule like buta-1,3-diene-1,1-diol is speculative. However, considering methodologies for constructing its key functional groups—the geminal diol and the conjugated diene—provides insight into the synthetic hurdles.

Methodologies for Constructing Geminal Diol Moieties on Unsaturated Carbon Centers

Geminal diols, or hydrates of ketones and aldehydes, are typically unstable and exist in equilibrium with their corresponding carbonyl compounds. wikipedia.orgpearson.com The equilibrium generally favors the carbonyl form, except in specific cases. wikipedia.org The formation of a geminal diol involves the nucleophilic addition of water to a carbonyl group, a reaction that can be catalyzed by acid or base. youtube.com

Several factors can shift the equilibrium toward the geminal diol, increasing its stability:

Electron-withdrawing groups: The presence of strongly electron-withdrawing groups on the same carbon as the diol can stabilize the geminal diol. A classic example is chloral (B1216628) hydrate, where the trichloromethyl group stabilizes the diol form. wikipedia.org

Intramolecular hydrogen bonding: The potential for intramolecular hydrogen bonding can also contribute to the stability of a geminal diol. stackexchange.com

Ring strain: In some cyclic systems, the formation of a geminal diol can relieve ring strain present in the corresponding ketone. quora.com

While the synthesis of the simplest geminal diol, methanediol, has been achieved under specific low-temperature conditions, it remains a highly elusive compound, underscoring the general instability of this functional group. nih.govresearchgate.net The construction of a geminal diol on an sp²-hybridized carbon within a conjugated system, as in this compound, is even more challenging due to the electronic effects of the conjugated π-system.

Synthetic Challenges Associated with Unstable Hydroxylated Conjugated Systems

Hydroxylated conjugated systems can be prone to various side reactions, further complicating their synthesis and isolation. The primary challenge with this compound would be its rapid tautomerization to the more stable β,γ-unsaturated aldehyde, crotonaldehyde (B89634). The driving force for this rearrangement is the formation of a thermodynamically favorable carbonyl group.

The presence of two hydroxyl groups on a single carbon atom leads to steric hindrance and electronic repulsion between the lone pairs of the oxygen atoms, contributing to the instability of geminal diols. stackexchange.com In a conjugated system, the electronic interplay between the diene and the diol can further influence stability, likely facilitating the dehydration or rearrangement to a more stable carbonyl compound.

Generation of Buta-1,3-diene Systems via Dehydration of Butanediols

A common and industrially significant method for synthesizing 1,3-butadiene (B125203) is the dehydration of butanediols. jove.comjove.com This approach provides a viable route to the conjugated diene core of this compound and offers insights into the formation of such systems.

Catalytic Dehydration Mechanisms of Saturated Butanediols to 1,3-Butadiene Derivatives

The catalytic dehydration of various butanediol (B1596017) isomers, including 1,3-butanediol (B41344) and 2,3-butanediol (B46004), has been extensively studied. researchgate.netbohrium.com This process is typically carried out in the vapor phase over solid acid catalysts, such as aluminosilicates (e.g., H-ZSM-5) and metal oxides. researchgate.netsemanticscholar.org

The reaction mechanism generally proceeds through a series of steps involving protonation of a hydroxyl group, followed by the elimination of water to form an unsaturated alcohol intermediate. A second dehydration step then yields the conjugated diene. ugent.be For example, the dehydration of 1,3-butanediol can proceed via buten-ol isomers. ugent.be

The efficiency and selectivity of the dehydration process are highly dependent on the catalyst's properties, such as acid strength and density, as well as reaction conditions like temperature and pressure. researchgate.netsemanticscholar.org For instance, a study on the dehydration of 1,3-butanediol over H-ZSM-5 catalysts showed that medium-strength Brønsted acid sites were correlated with the formation of butadiene. researchgate.netsemanticscholar.org

| Catalyst | Temperature (°C) | Butadiene Yield (%) | Key Findings |

|---|---|---|---|

| H-ZSM-5 (SiO2/Al2O3 = 260) | 300 | 60 | Medium strength Brønsted acid sites favor butadiene formation. researchgate.netsemanticscholar.org |

| 10CsH2PO4/SiO2 | 411 | 59.6 | Effective for dehydration of 1,2-butanediol (B146104) to 1,3-butadiene. oup.com |

| Sc2O3 | 411 | >80 | Excellent for dehydration of 2,3-butanediol to 1,3-butadiene. bohrium.com |

Stereochemical Control in Diol Dehydration Leading to Conjugated Dienes

The stereochemistry of the starting diol can influence the stereochemistry of the resulting conjugated diene, although the high temperatures and acidic conditions often used in catalytic dehydration can lead to isomerization. In reactions that proceed through a concerted elimination mechanism, the stereochemical relationship between the hydroxyl group and the abstracted proton can dictate the geometry of the newly formed double bond. However, in stepwise mechanisms involving carbocation intermediates, stereochemical control can be more challenging to achieve. For conjugated dienes, the ability of the C-C single bond to rotate allows for the formation of both s-cis and s-trans conformers, which are crucial for subsequent reactions like the Diels-Alder reaction. masterorganicchemistry.com

Chemoenzymatic and Biocatalytic Routes to Precursors of Conjugated Dienes

Biocatalysis offers a green and sustainable alternative for the production of butanediols, which are key precursors for conjugated dienes. google.com Various microorganisms can be engineered to produce butanediols from renewable feedstocks like sugars. researchgate.net For example, non-naturally occurring microbial organisms have been developed with biosynthetic pathways to produce 1,4-butanediol. google.com

These biocatalytic routes often involve a series of enzymatic steps, starting from central metabolites like pyruvate (B1213749) or succinyl-CoA. researchgate.netresearchgate.net The produced butanediols can then be subjected to the chemical catalytic dehydration processes described above to yield 1,3-butadiene.

Chemoenzymatic strategies, which combine enzymatic and chemical transformations, are also powerful tools in organic synthesis. nih.gov In the context of conjugated diene precursors, enzymes could be used for the stereoselective synthesis of chiral diols, which could then be dehydrated chemically. This approach allows for the introduction of chirality early in the synthetic sequence, which can be advantageous for the synthesis of complex molecules.

Enzymatic Pathways in the Biosynthesis of Hydroxylated Butane (B89635) Intermediates

The biological production of hydroxylated butane intermediates, such as butanediols, from simple carbon sources is a key step in developing sustainable chemical manufacturing processes. One notable pathway involves the conversion of syngas (a mixture of carbon monoxide, carbon dioxide, and hydrogen) into acetyl-CoA by certain microorganisms. This acetyl-CoA then serves as a central metabolic intermediate for the synthesis of various chemicals, including 1,3-butanediol (1,3-BDO). nih.gov

The enzymatic conversion of acetyl-CoA to 1,3-BDO proceeds through a series of biocatalytic reactions. Initially, acetyl-CoA is carboxylated to form malonyl-CoA. This reaction is catalyzed by a carboxylase enzyme. Subsequently, a decarboxylative Claisen condensation reaction occurs between malonyl-CoA and acetaldehyde (B116499), facilitated by acyltransferases, to yield 3-hydroxybutyryl-CoA. In the final enzymatic step, 3-hydroxybutyryl-CoA is reduced by an aldehyde reductase to produce the target hydroxylated butane intermediate, 1,3-butanediol. nih.govresearchgate.net

This biosynthetic pathway highlights the potential of engineered microorganisms to produce key chemical precursors from renewable feedstocks. The enzymes involved play a critical role in ensuring the high selectivity and efficiency of these biological conversions.

| Enzyme | Reaction Catalyzed | Substrate(s) | Product |

|---|---|---|---|

| Carboxylase | Carboxylation | Acetyl-CoA | Malonyl-CoA |

| Acyltransferase | Decarboxylative Claisen Condensation | Malonyl-CoA, Acetaldehyde | 3-Hydroxybutyryl-CoA |

| Aldehyde Reductase | Reduction | 3-Hydroxybutyryl-CoA | 1,3-Butanediol |

Amalgamation of Biological and Chemical Steps in Conjugated Diene Synthesis

The integration of biological and chemical processes, often referred to as a chemoenzymatic approach, offers a powerful strategy for the synthesis of complex molecules like conjugated dienes. This hybrid approach leverages the high selectivity of enzymatic reactions for producing key intermediates and the efficiency of chemical catalysis for the final conversion steps. nih.gov

A prime example of this amalgamation is the production of buta-1,3-diene from biologically derived 1,3-butanediol. nih.govresearchgate.net Following the enzymatic synthesis of 1,3-BDO as described in the previous section, a chemical dehydration step is employed to convert the diol into the conjugated diene. This dehydration is typically carried out using a chemical dehydrating agent, such as a zeolite catalyst. nih.govugent.be The vapor-phase dehydration of 1,3-BDO can proceed over various catalysts, with the reaction conditions influencing the selectivity towards buta-1,3-diene over other potential byproducts. ugent.be

This two-stage process, beginning with the fermentation of renewable feedstocks to produce a diol intermediate and culminating in a chemical dehydration, represents a promising and more sustainable alternative to traditional petrochemical-based methods for producing buta-1,3-diene. nih.govugent.be The ability to produce the diol precursor biologically reduces the reliance on fossil fuels and the associated environmental impact. nih.gov

| Stage | Process | Description | Key Components |

|---|---|---|---|

| Biological | Enzymatic Synthesis | Conversion of a renewable feedstock (e.g., syngas) to 1,3-butanediol via microbial fermentation. | Engineered microorganisms, carboxylase, acyltransferase, aldehyde reductase. |

| Chemical | Catalytic Dehydration | Conversion of 1,3-butanediol to buta-1,3-diene. | Dehydrating agent (e.g., zeolite catalyst), high temperature. |

Reactivity and Reaction Mechanisms Involving Buta 1,3 Diene 1,1 Diol or Its Derived Species

Role of Buta-1,3-diene-1,1-diol as a Transient Intermediate

This compound is best understood as a transient intermediate rather than a stable compound. It represents the enol/gem-diol tautomer of more stable carbonyl species, primarily 4-hydroxybut-2-enal. The equilibrium between these forms, known as keto-enol tautomerism, heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orgmasterorganicchemistry.com

The interconversion can be catalyzed by either acid or base.

Acid Catalysis : Protonation of a hydroxyl oxygen, followed by deprotonation at the C2 position, facilitates the shift to the α,β-unsaturated aldehyde.

Base Catalysis : Deprotonation of a hydroxyl group leads to a resonance-stabilized enolate, which upon protonation at C2, yields the aldehyde. youtube.comopenstax.org

Because of this rapid equilibration, any reaction involving this compound is in competition with reactions of its more stable and abundant tautomer, 4-hydroxybut-2-enal. The dienediol would only be expected to participate in reactions where it is trapped by a reagent at a rate faster than its tautomerization.

Theoretical Analysis of Electrophilic and Nucleophilic Addition Reactions

Electrophilic Addition: The conjugated π-system of this compound is electron-rich, a characteristic enhanced by the two electron-donating hydroxyl groups at the C1 position. This heightened nucleophilicity makes it highly susceptible to electrophilic attack. Analogous to the electrophilic addition to buta-1,3-diene, the reaction is expected to proceed via a resonance-stabilized allylic carbocation intermediate, leading to a mixture of 1,2- and 1,4-addition products. libretexts.orgchemistrynotmystery.com

Theoretical analysis suggests the following pathway:

Protonation/Initial Attack : The initial attack by an electrophile (E⁺) is predicted to occur at the C4 position. This is because the electron-donating -OH groups at C1 increase the electron density across the conjugated system, particularly at C2 and C4. Attack at C4 generates a tertiary, resonance-stabilized allylic carbocation with the positive charge shared between C3 and C1, which is more stable than the alternative cation formed by attack at C2.

Nucleophilic Trapping : A nucleophile (Nu⁻) can then attack either electrophilic center of the carbocation. Attack at C3 yields the 1,4-addition product, while attack at C1 results in an unstable ketal-like structure that would likely hydrolyze.

Nucleophilic Addition: this compound itself is not a good substrate for nucleophilic attack. However, its tautomer, 4-hydroxybut-2-enal, possesses two electrophilic sites: the aldehyde carbon (C1) and the β-carbon (C3).

1,2-Addition : Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums) are expected to attack the carbonyl carbon directly in a 1,2-addition fashion.

1,4-Addition (Conjugate Addition) : Softer nucleophiles (e.g., cuprates, enolates) will preferentially attack the C3 position in a 1,4-conjugate addition, leading to an enolate intermediate that is subsequently protonated.

Pericyclic Reaction Potentials (e.g., Diels-Alder Cycloadditions)

The conjugated diene structure of this compound makes it a prime candidate for participation in pericyclic reactions, most notably the Diels-Alder cycloaddition.

While the dienediol acts as the 4π-electron component (the diene), its tautomer, 4-hydroxybut-2-enal, can act as the 2π-electron component (the dienophile). The electron-withdrawing nature of the aldehyde group reduces the electron density of the C2=C3 double bond, making it susceptible to attack by electron-rich dienes in a normal-demand Diels-Alder reaction. khanacademy.org

As a diene, this compound is highly activated by the two oxygen substituents at C1. This makes it an exceptionally electron-rich diene, ideal for rapid, normal-demand Diels-Alder reactions with electron-poor dienophiles (e.g., maleic anhydride, acrylates). researchgate.net

Regioselectivity: In reactions with unsymmetrical dienophiles, the regiochemical outcome is governed by the electronic effects of the substituents. According to Frontier Molecular Orbital (FMO) theory, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. wikipedia.org The two electron-donating hydroxyl groups at C1 will significantly raise the energy of the HOMO and increase the magnitude of the orbital coefficient at the C4 position. This leads to a strong preference for the formation of "ortho" and "para" regioisomers, where the largest orbital coefficients of the diene (C4) and dienophile align. masterorganicchemistry.comchemistrysteps.comchemtube3d.com

| Reactant | Substituent Type | FMO Control | Predicted Major Product |

| Diene: this compound | 1,1-Electron Donating | HOMO (Largest coefficient at C4) | "Ortho" / "Para" adducts |

| Dienophile: Alkene-Z (Z=EWG) | Electron Withdrawing | LUMO (Largest coefficient at Cβ) | Cycloadduct with Z at C5 ("ortho") |

Stereoselectivity: The stereochemical outcome of the Diels-Alder reaction is expected to follow the established Alder Endo Rule. This rule predicts that for cyclic transition states, the substituents on the dienophile will preferentially orient themselves in the endo position, underneath the π-system of the diene. This orientation is favored due to stabilizing secondary orbital interactions between the substituents of the dienophile and the C2/C3 carbons of the diene. wikipedia.org

Computational Studies on Oxidative and Reductive Transformations of Dienols

Specific computational studies on this compound are not widely available, but its reactivity can be inferred from theoretical studies on simpler enols and dienes. researchgate.net Density Functional Theory (DFT) is a powerful tool for modeling the mechanisms of such reactions. researchgate.netorientjchem.org

Oxidation: The dienediol possesses two primary sites for oxidation: the electron-rich C=C bonds and the gem-diol functionality.

Epoxidation : Oxidants like peroxy acids (m-CPBA) would likely attack the more nucleophilic C3=C4 double bond. DFT calculations could model the transition state energies for attack at either double bond to predict regioselectivity.

Diol Cleavage : Stronger oxidants like periodate (B1199274) or lead tetraacetate could potentially cleave the C1-C2 bond if the C2=C3 bond were first dihydroxylated.

One-Electron Oxidation : Electrochemical or chemical one-electron oxidation would generate a radical cation, and computational models could predict its subsequent reaction pathways, such as deprotonation or dimerization. researchgate.net

Reduction: Reduction of this compound would primarily target the conjugated π-system.

Catalytic Hydrogenation : Using catalysts like Pd/C or PtO₂, hydrogen would add across the double bonds. Computational studies could help predict whether 1,2- or 1,4-addition of hydrogen is the kinetically favored pathway.

Dissolving Metal Reduction : Reduction with Na in liquid NH₃ would likely lead to the 1,4-reduction product, forming but-2-ene-1,1-diol.

Acid- or Base-Catalyzed Rearrangements of this compound

The presence of multiple functional groups makes this compound susceptible to various rearrangements, particularly under acidic or basic conditions.

Acid-Catalyzed Rearrangements: Under acidic conditions, protonation is the key initiating step. libretexts.org

Tautomerization : As discussed, the primary and fastest acid-catalyzed process is tautomerization to 4-hydroxybut-2-enal. quora.com

Dehydration : Protonation of a hydroxyl group at C1 followed by loss of water would generate a resonance-stabilized hydroxy-vinyl cation. This is less likely than protonation of the C3=C4 double bond. A more plausible dehydration pathway involves the tautomer, 4-hydroxybut-2-enal. Protonation of the secondary alcohol at C4, followed by elimination of water, could lead to the formation of buta-1,3-dienal. This is analogous to the acid-catalyzed dehydration of other alcohols. acs.orgyoutube.com

| Catalyst | Proposed Intermediate | Potential Product |

| Acid (H⁺) | Oxocarbenium ion | 4-Hydroxybut-2-enal (Tautomerization) |

| Acid (H⁺) | Allylic Carbocation (from tautomer) | Buta-1,3-dienal (Dehydration) |

| Base (OH⁻) | Resonance-stabilized enolate | 4-Hydroxybut-2-enal (Tautomerization) |

Base-Catalyzed Rearrangements: In the presence of a base, the most acidic protons are the hydroxyl protons.

Deprotonation : A base will readily deprotonate a hydroxyl group to form an alkoxide.

Enolate Formation : The resulting species is a resonance-stabilized enolate, with negative charge density on the oxygen atoms at C1 and on the carbon at C2.

Protonation : Kinetically, protonation of this intermediate on the C2 carbon is the dominant pathway, leading to the formation of the more stable tautomer, 4-hydroxybut-2-enal. Other rearrangements are less likely under basic conditions. nih.govmasterorganicchemistry.com

Spectroscopic Signatures and Theoretical Characterization Methodologies for Buta 1,3 Diene 1,1 Diol

Predicted Vibrational Spectroscopy (Infrared and Raman)

Computational quantum chemistry, particularly methods like Density Functional Theory (DFT), allows for the reliable prediction of vibrational spectra. researchgate.net By calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix), one can determine the normal modes of vibration and their corresponding frequencies. github.io These predicted frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can provide a theoretical infrared (IR) and Raman spectrum that serves as a fingerprint for the molecule. researchgate.netnih.gov

For buta-1,3-diene-1,1-diol, the predicted vibrational spectrum would be dominated by features arising from its key functional groups: the hydroxyl (-OH) groups, the carbon-carbon double bonds (C=C) of the diene system, and the carbon-oxygen (C-O) single bonds.

The dienol functional group of this compound gives rise to several characteristic vibrational frequencies. The exact positions of these bands can be influenced by factors such as intramolecular hydrogen bonding and the specific conformation of the molecule. The following table outlines the predicted assignments for key vibrational modes.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 | Broad absorption, indicative of hydrogen-bonded hydroxyl groups. The presence of two -OH groups on the same carbon may lead to complex banding. |

| C-H Stretch (sp²) | 3010 - 3100 | Stretching vibrations of hydrogens attached to the C=C double bonds. |

| C=C Stretch (Conjugated) | 1600 - 1650 | The conjugated diene system typically shows two bands, an intense one for the asymmetric stretch and a weaker one for the symmetric stretch. |

| C-O Stretch | 1050 - 1250 | Stretching vibration of the C-O single bonds of the diol. Often strong in the IR spectrum. |

| O-H Bend | 1330 - 1440 | In-plane bending of the hydroxyl groups. |

| C-H Bend (sp²) | 880 - 990 | Out-of-plane bending (wagging) of hydrogens on the C=C double bonds. |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical NMR chemical shifts are a powerful tool for structure elucidation and can be calculated with a high degree of accuracy using DFT methods, often employing the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govresearchgate.net These calculations provide the isotropic shielding tensor for each nucleus, which is then converted to a chemical shift by referencing it against a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.netmdpi.com

The predicted ¹H and ¹³C NMR spectra of this compound would reveal a unique set of chemical shifts corresponding to its distinct chemical environments. The conjugated system and the electronegative oxygen atoms are the primary influences on these shifts.

Predicted ¹H NMR Chemical Shifts:

The protons in this compound are expected to have chemical shifts influenced by the double bonds and the hydroxyl groups. Protons on carbons adjacent to the oxygen atoms are typically deshielded and appear at a higher chemical shift (downfield). libretexts.org

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| HO-C(1) | 4.0 - 6.0 | Singlet (broad) | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| H-C(1) | 6.5 - 7.5 | Doublet | Deshielded due to being attached to a carbon bearing two oxygens and part of a conjugated system. |

| H-C(2) | 5.5 - 6.5 | Doublet of doublets | Vinylic proton deshielded by the conjugated system. |

| H-C(3) | 6.0 - 7.0 | Doublet of doublets | Vinylic proton deshielded by the conjugated system. |

| H-C(4) | 4.5 - 5.5 | Multiplet | Terminal vinylic protons. |

Predicted ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum is particularly informative for the carbon backbone. Carbons bonded to electronegative atoms like oxygen are significantly deshielded. libretexts.org

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C(1) | 140 - 160 | Significantly deshielded by the two attached oxygen atoms and the C=C double bond. |

| C(2) | 110 - 130 | Olefinic carbon within the conjugated system. |

| C(3) | 125 - 145 | Olefinic carbon within the conjugated system. |

| C(4) | 100 - 120 | Terminal olefinic carbon. |

Computational Mass Spectrometry Fragmentation Pattern Predictions

Computational mass spectrometry involves predicting the fragmentation pathways of a molecule upon ionization, typically by electron impact (EI). charlotte.edu The prediction focuses on identifying the most likely bond cleavages, which are governed by the stability of the resulting radical cations and neutral fragments. youtube.com For this compound, fragmentation would likely be initiated at the oxygen atoms or the π-system.

Key predicted fragmentation pathways include:

Loss of a water molecule (H₂O): A common fragmentation for alcohols and diols, leading to a prominent [M-18]⁺ peak.

Loss of a hydroxyl radical (•OH): Resulting in an [M-17]⁺ peak.

Cleavage of the C-C single bond (C2-C3): This would be less favorable due to the conjugated system but could lead to various smaller fragments.

Retro-Diels-Alder type reactions: While not a classic retro-Diels-Alder, cleavage of the conjugated system could occur.

Alpha-cleavage: Breakage of the C1-C2 bond, adjacent to the oxygen-bearing carbon.

The predicted mass spectrum would show a molecular ion peak (M⁺) and several fragment ions corresponding to these pathways. The relative intensities of these peaks would depend on the stability of the formed ions and radicals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

The UV-Vis absorption spectrum of a molecule is determined by electronic transitions from occupied to unoccupied molecular orbitals. nih.gov For this compound, the conjugated diene system constitutes the primary chromophore, the part of the molecule that absorbs light. jove.com The presence of hydroxyl groups as auxochromes (substituents on the chromophore) will also influence the absorption maximum (λmax).

The most significant electronic transition for this compound is the π → π* transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). rsc.org The extended conjugation in the diene system lowers the energy gap between the HOMO and LUMO compared to an isolated double bond, resulting in absorption at a longer wavelength (a bathochromic or red shift). nih.gov

The presence of the two hydroxyl groups, which have non-bonding (n) electrons, also allows for n → π* transitions. These transitions are typically of lower energy (occur at longer wavelengths) than π → π* transitions but have a much lower intensity. rsc.org

The λmax for the strong π → π* transition can be estimated using Woodward-Fieser rules. pharmaxchange.infolibretexts.org

Predicted UV-Vis Absorption using Woodward-Fieser Rules:

| Component | Contribution (nm) |

| Base value for an acyclic diene | 217 |

| Contribution for two -OH groups (auxochromes) on the diene | +12 (approx. +6 each) |

| Predicted λmax | ~229 nm |

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can provide a more accurate prediction of the electronic absorption spectrum, including the λmax and the oscillator strengths (intensities) of the different electronic transitions. researchgate.netohio-state.edu These calculations would confirm the π → π* transition as the most intense absorption and identify the weaker n → π* transitions at longer wavelengths.

Advanced Research on Substituted Buta 1,3 Diene Diols and Analogues

Design and Investigation of Stabilized Dienol Systems (e.g., through steric or electronic modulation)

The inherent instability of simple dienols necessitates strategic chemical modifications to enable their study. Research efforts have centered on both steric and electronic modulation to disfavor tautomerization to the corresponding carbonyl compound and stabilize the dienol form.

Steric Hindrance: A primary strategy for stabilizing dienols is the introduction of bulky substituents adjacent to the diol functionality. These large groups physically obstruct the conformational changes required for tautomerization. For instance, replacing hydrogen atoms with sterically demanding groups like tert-butyl or trimethylsilyl (B98337) can significantly enhance the kinetic stability of the dienol.

A notable synthetic approach involves the reaction of (1Z,3Z)-1,4-dilithio-1,3-dienes with acid chlorides, which has been shown to produce stable enols through a domino process of de-aromatization, Michael addition, and re-aromatization. nih.gov

Table 1: Influence of Substituent Type on Dienol Stability

| Stabilization Strategy | Substituent Type | Predicted Effect on Dienol Stability | Rationale |

|---|---|---|---|

| Steric Modulation | Bulky alkyl groups (e.g., tert-butyl) | Increase | Hinders rotation and access to the transition state for tautomerization. |

| Silyl groups (e.g., -Si(CH₃)₃) | Increase | Provides significant steric bulk. | |

| Electronic Modulation | Electron-Withdrawing Groups (EWGs) | Variable | Can stabilize the dienol through inductive effects but may also acidify the hydroxyl protons. |

| Electron-Donating Groups (EDGs) | Variable | Can increase electron density in the π-system, influencing the conjugated system's stability. |

Regioselective Functionalization Strategies for 1,3-Butadiene (B125203) Derivatives

The functionalization of 1,3-butadiene and its derivatives is a cornerstone of modern organic synthesis, providing access to complex molecular architectures. researchgate.net A significant challenge in these reactions is controlling regioselectivity—that is, directing the addition of new functional groups to specific positions (e.g., 1,2- versus 1,4-addition) on the diene backbone. nih.gov

Transition metal catalysis has emerged as a powerful tool for achieving high regioselectivity. nih.gov For example, cooperative catalyst systems involving metals like copper and palladium have been developed for the arylboration of 1,3-butadiene. nih.gov By carefully selecting the ligands coordinated to the metal centers, chemists can steer the reaction to favor either the 1,2- or 1,4-addition product. nih.gov These reactions are tolerant of a wide array of functional groups, including those with both electron-withdrawing and electron-donating properties. nih.gov

Recent advancements include the use of photochemical and electrochemical methods to promote the functionalization of 1,3-butadiene, offering environmentally mild and attractive strategies for constructing complex allyl compounds. researchgate.netresearchgate.net Furthermore, palladium-catalyzed sequential dehydrogenation of aliphatic acids has been developed as a one-step method to synthesize diverse conjugated dienes. nih.gov

Table 2: Examples of Regioselective Reactions on 1,3-Butadiene

| Reaction Type | Catalyst System | Major Product Type | Key Feature |

|---|---|---|---|

| Arylboration nih.gov | Cu/Pd with specific ligands | 1,2-arylboration product | Ligand choice dictates regioselectivity. |

| Hydrocyanation rsc.org | Transition metal with Lewis acid | Linear (terminal) nitrile | Isomerization of by-products to the desired linear product. |

| Telomerization rsc.org | Palladium-based catalysts | 1-substituted-octa-2,7-diene | Dimerization of butadiene with a nucleophile. |

| 1,4-Aminoarylation researchgate.net | Palladium with visible light | E-allylamines | High chemo-, regio-, and stereoselectivity. |

Synthesis and Detailed Characterization of Complex Dienol Structures with Extended Conjugation

The synthesis of complex dienol-containing structures, particularly those with extended π-conjugation, is of significant interest for applications in materials science and the synthesis of natural products. mdpi.comresearchgate.net The conjugated diene motif is a common feature in many biologically active compounds. nih.gov The synthesis of these molecules often relies on powerful carbon-carbon bond-forming reactions.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are among the most widely used methods for the stereoselective construction of 1,3-dienes. mdpi.comnih.gov These methods allow for the precise assembly of complex conjugated systems from simpler, pre-functionalized building blocks. nih.gov For instance, the total synthesis of natural products like hydroxystrobilurin A has utilized a selective Stille coupling to construct the conjugated diene core. mdpi.com

Once synthesized, the detailed characterization of these complex molecules is crucial. A combination of spectroscopic and analytical techniques is employed to confirm their structure and probe their electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and stereochemistry of the molecule.

UV-Visible (UV-Vis) Spectroscopy: Used to determine the optical properties of the molecule, which are directly related to the extent of π-electron delocalization in the conjugated system. core.ac.ukrug.nl

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule, including the characteristic O-H stretch of the diol. core.ac.ukrug.nl

X-ray Crystallography: Offers unambiguous proof of the three-dimensional structure of crystalline compounds, confirming the dienol geometry and stereochemical relationships. nih.gov

The development of synthetic strategies for incorporating quinoidal structures into conjugated polymers represents a frontier in this area, leading to materials with high planarity and extended conjugation for electronics applications. rsc.org

Table 3: Characterization Data for a Hypothetical Extended Dienol System

| Analytical Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 5.5-7.0 ppm | Resonances corresponding to olefinic protons within the conjugated system. |

| δ 4.5-5.5 ppm | Signals for the hydroxyl protons, which may be broad and exchangeable. | |

| ¹³C NMR | δ 100-150 ppm | Signals for sp² hybridized carbons of the conjugated diene backbone. |

| UV-Vis | λ_max = 350 nm | Strong absorption in the UV region, indicative of an extended π-conjugated system. |

| IR | ~3400 cm⁻¹ (broad) | O-H stretching vibration, confirming the presence of the diol. |

| ~1650 cm⁻¹ (sharp) | C=C stretching vibration of the conjugated diene. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.